molecular formula C9H10N2O2 B1319046 4-Nitro-2,3-dihydro-1H-inden-1-amine CAS No. 180002-31-7

4-Nitro-2,3-dihydro-1H-inden-1-amine

Cat. No. B1319046
M. Wt: 178.19 g/mol
InChI Key: RCVWWESVVPXRIX-UHFFFAOYSA-N
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Description

“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 1212877-86-5 . It has a molecular weight of 178.19 .


Molecular Structure Analysis

The InChI code for “4-Nitro-2,3-dihydro-1H-inden-1-amine” is 1S/C9H10N2O2.ClH/c10-8-5-4-7-6 (8)2-1-3-9 (7)11 (12)13;/h1-3,8H,4-5,10H2;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt .


Physical And Chemical Properties Analysis

“4-Nitro-2,3-dihydro-1H-inden-1-amine” is a powder that is stored at a temperature of 4 degrees Celsius . .

Scientific Research Applications

  • Antibacterial and Antifungal Studies

    • Field : Medicinal Chemistry
    • Application : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized for their antibacterial and antifungal properties .
    • Methods : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
    • Results : The synthesized compounds were tested against two Gram-positive and two Gram-negative bacteria, and also two fungal agents. Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
  • Antileishmanial Agents

    • Field : Medicinal Chemistry
    • Application : 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
    • Methods : The derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
    • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity .
  • Antimicrobial and Anticoagulant Studies

    • Field : Medicinal Chemistry
    • Application : Compounds similar to 4-Nitro-2,3-dihydro-1H-inden-1-amine, such as 1,4-Dihydropyridines and its analogues, have been reported to have hypotensive, antimicrobial, anticoagulant, antioxidant, antitubercular, anticonvulsant, antiulcer, neuroprotective and antimalarial effects .
    • Methods : The specific methods of application or experimental procedures would depend on the specific study and the intended use of the compound .
    • Results : The results or outcomes obtained would also depend on the specific study and the intended use of the compound .
  • Synthesis of Structurally Diverse Compounds

    • Field : Organic Chemistry
    • Application : 3,4-Dihydro-2(1H)-Pyridones have been used as building blocks for the synthesis of structurally diverse compounds .
    • Methods : A protocol was developed to synthesize structurally diverse 3,4-DHPo via MCR, using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .
    • Results : The synthesized compounds could potentially have a wide range of applications in various fields .
  • Anti-HIV-1 Studies

    • Field : Medicinal Chemistry
    • Application : Indolyl and oxochromenyl xanthenone derivatives have been reported to have potential anti-HIV-1 properties .
    • Methods : A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed .
    • Results : The synthesized compounds could potentially be used as anti-HIV-1 agents .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-nitro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13/h1-3,8H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVWWESVVPXRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2,3-dihydro-1H-inden-1-amine

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